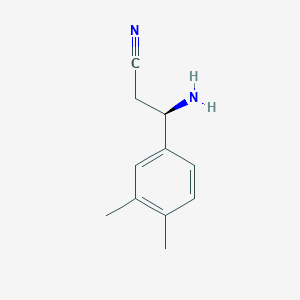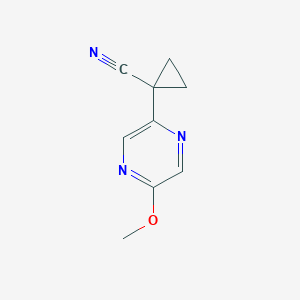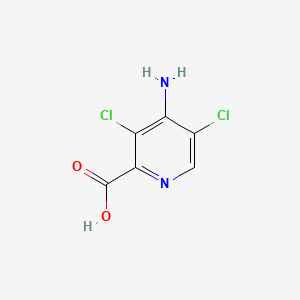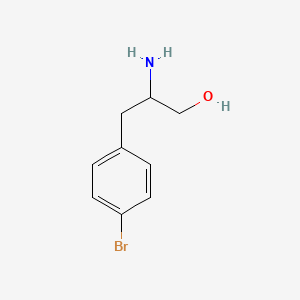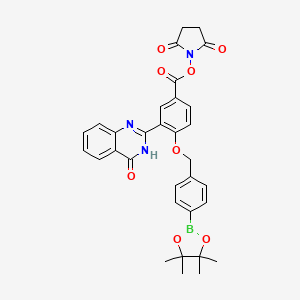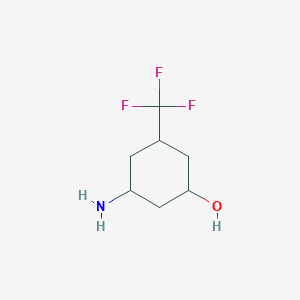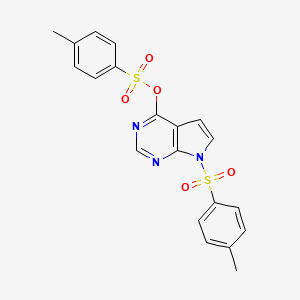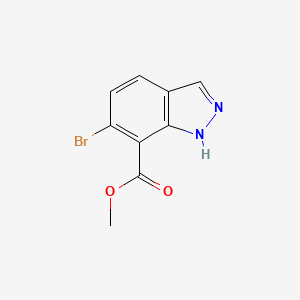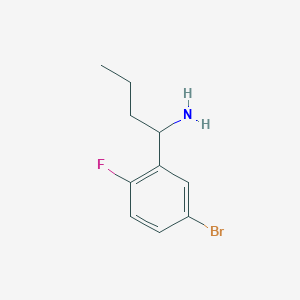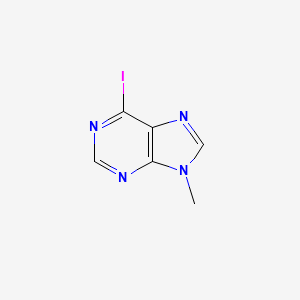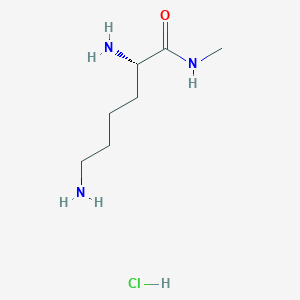
(S)-2,6-Diamino-N-methylhexanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,6-Diamino-N-methylhexanamidehydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a methylated amide group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamidehydrochloride typically involves multiple steps. One common method starts with the protection of the amino groups, followed by the introduction of the methyl group through alkylation. The final step involves deprotection and conversion to the hydrochloride salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions, ensuring consistent quality and scalability. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert any oxidized forms back to the original amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of alkylated amines.
Aplicaciones Científicas De Investigación
(S)-2,6-Diamino-N-methylhexanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamidehydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, potentially altering their structure and function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diaminohexanamide derivatives and methylated amides. Examples are:
- (S)-2,6-Diaminohexanamide
- N-methylhexanamide
- 2,6-Diamino-N-methylhexanamide
Uniqueness
What sets (S)-2,6-Diamino-N-methylhexanamidehydrochloride apart is its specific stereochemistry and the presence of both amino and methylated amide groups. This unique combination allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C7H18ClN3O |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-methylhexanamide;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-10-7(11)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
Clave InChI |
DLRGPIZMZGGDCT-RGMNGODLSA-N |
SMILES isomérico |
CNC(=O)[C@H](CCCCN)N.Cl |
SMILES canónico |
CNC(=O)C(CCCCN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




